molecular formula C11H12N2O4S B12216617 N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B12216617
M. Wt: 268.29 g/mol
InChI Key: ZJMBFQRMTUTEEQ-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a dimethyl-oxazole ring, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the sulfonamide group is usually added via sulfonation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of catalysts to accelerate reactions and the implementation of continuous flow processes to enhance efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group may interact with active sites of enzymes, blocking their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
  • N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-thiazole-4-sulfonamide
  • N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Uniqueness

N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the hydroxyphenyl and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C11H12N2O4S/c1-7-11(8(2)17-12-7)18(15,16)13-9-4-3-5-10(14)6-9/h3-6,13-14H,1-2H3

InChI Key

ZJMBFQRMTUTEEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

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